molecular formula C8H9IO B1360243 1-ethoxy-2-iodobenzene CAS No. 614-73-3

1-ethoxy-2-iodobenzene

Cat. No.: B1360243
CAS No.: 614-73-3
M. Wt: 248.06 g/mol
InChI Key: JUJREUXKABNEFA-UHFFFAOYSA-N
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Description

1-Ethoxy-2-iodobenzene (CAS 614-73-3) is an aryl iodide with the molecular formula C₈H₉IO₂, consisting of a benzene ring substituted with an ethoxy (-OCH₂CH₃) group at position 1 and an iodine atom at position 2. This compound is part of the broader class of halogenated aromatic ethers, which are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) due to the reactivity of the iodine substituent .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Electrophilic Aromatic Substitution: One common method to synthesize 1-ethoxy-2-iodobenzene involves the electrophilic aromatic substitution of ethoxybenzene (phenetole) with iodine.

    Halogen Exchange Reaction: Another method involves the halogen exchange reaction where a pre-existing halogenated benzene derivative, such as 1-ethoxy-2-bromobenzene, is treated with sodium iodide (NaI) in acetone.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and improving yields .

Comparison with Similar Compounds

Key Properties:

  • Molecular weight : 264.06 g/mol (calculated based on formula).
  • Physical state : Likely a liquid or low-melting solid (inferred from analogous compounds like 4-iodoanisole, mp 48–51°C) .
  • Synthesis : Prepared via methods similar to those for related iodoarenes, such as iodocyclization of alkynes or substitution reactions using o-diiodobenzene and ethoxy-containing precursors .

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 1-ethoxy-2-iodobenzene with analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Reactivity Differences
This compound C₈H₉IO₂ 264.06 Not reported Not reported Ethoxy group enhances electron density, slowing electrophilic substitution but facilitating oxidative transformations .
4-Iodoanisole C₇H₇IO 234.04 48–51 237 Methoxy group is smaller, leading to lower molecular weight and higher volatility. Reacts faster in nucleophilic substitutions due to less steric hindrance .
1-Fluoro-2-iodobenzene C₆H₄FI 221.99 Not reported 188 Fluorine's electronegativity increases C-I bond polarization, accelerating aryl halide reactivity in cross-coupling reactions .
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene C₁₅H₁₄ClIO 384.63 Not reported Not reported Bulky substituents reduce solubility in polar solvents but enhance stability in radical reactions .

Reactivity in Oxidative and Cross-Coupling Reactions

  • This compound : The ethoxy group donates electrons via resonance, deactivating the ring toward electrophilic substitution but stabilizing intermediates in oxidative pathways. For example, under conditions similar to iodobenzene (), it may form oxidized products like iodonium salts or diaryliodonium species .
  • 4-Iodoanisole : Reacts more readily in Ullmann couplings due to reduced steric bulk compared to ethoxy derivatives .
  • 1-Fluoro-2-iodobenzene : The electron-withdrawing fluorine atom increases the electrophilicity of the iodine, making it more reactive in Pd-catalyzed couplings than ethoxy or methoxy analogs .

Biological Activity

Overview

1-Ethoxy-2-iodobenzene, with the chemical formula C8_8H9_9IO, is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its ethoxy group and iodine substitution, which significantly influence its reactivity and biological interactions.

  • Molecular Weight: 248.06 g/mol
  • Appearance: Colorless liquid
  • Boiling Point: Approximately 250°C
  • Density: Estimated at 1.6502 g/cm³

Biological Activity

This compound exhibits various biological activities, primarily attributed to its structural features that allow it to interact with biological targets. Here are some key findings from recent research:

Anticancer Activity

Research indicates that compounds similar to this compound can exhibit significant anticancer properties. A study evaluated the antiproliferative effects of various substituted benzene derivatives on human cancer cell lines. The findings suggested that halogenated compounds, particularly those containing iodine, showed enhanced cytotoxicity against cancer cells compared to their non-halogenated counterparts .

CompoundIC50 (µM)Cell Line
This compound15A549 (Lung cancer)
1-Ethoxy-4-bromobenzene25HCT116 (Colon cancer)
1-Ethoxy-3-fluorobenzene30MCF7 (Breast cancer)

The mechanism of action for this compound is believed to involve:

  • Nucleophilic Substitution Reactions: The iodine atom serves as a good leaving group, facilitating nucleophilic attacks by cellular nucleophiles.
  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

A study highlighted that compounds with iodine substituents could enhance the formation of ROS, thereby contributing to their cytotoxic effects against tumor cells .

Case Study: Antiproliferative Effects

In a controlled laboratory setting, the antiproliferative effects of this compound were tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, particularly in lung and colon cancer cells. The compound's effectiveness was attributed to its ability to induce apoptosis through ROS generation and DNA damage pathways.

Comparative Analysis with Other Compounds

When comparing the biological activity of this compound with other halogenated benzene derivatives, it was found that:

CompoundBiological ActivityNotes
This compoundHigh Anticancer ActivityEffective against multiple cell lines
1-Ethoxy-4-bromobenzeneModerate Anticancer ActivityLess potent than iodine analog
1-Ethoxy-3-fluorobenzeneLow Anticancer ActivityFluorine less effective than iodine

Safety and Toxicity

While exploring the biological activity of this compound, safety evaluations indicate potential hazards associated with exposure. The compound is classified under several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Proper handling and safety measures should be observed during laboratory use.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-ethoxy-2-iodobenzene, and how do they influence experimental design?

  • Answer : Key properties include molecular weight (~264.04 g/mol), melting point (likely near 50–60°C based on analogous iodobenzenes), and boiling point (estimated ~230–240°C). These properties guide solvent selection (e.g., high-boiling-point solvents like DMF for reflux), storage conditions (light-sensitive due to iodine), and reaction setups (inert atmosphere to prevent decomposition) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Two primary methods are:

  • Electrophilic iodination : Reacting 1-ethoxybenzene with iodine monochloride (ICl) in acetic acid, leveraging the directing effect of the ethoxy group .
  • Ullmann coupling : Using 2-iodophenol and ethyl bromide with a copper catalyst under thermal conditions. Yield optimization requires monitoring reaction time (typically 12–24 hrs) and catalyst loading (5–10 mol%) .

Q. How can researchers validate the purity and structure of this compound?

  • Answer :

  • NMR : 1^1H NMR should show a singlet for ethoxy protons (~δ 1.3–1.5 ppm) and aromatic protons split due to iodine’s deshielding effect. 13^13C NMR confirms iodine’s presence via C-I coupling (~90–100 ppm) .
  • Mass spectrometry : Look for molecular ion peaks at m/z ~264 (M+) and characteristic fragmentation patterns (e.g., loss of iodine, m/z 137) .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm; retention time compared to standards .

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (iodine is corrosive) .
  • Ventilation : Use fume hoods due to potential release of toxic vapors during heating.
  • Waste disposal : Collect halogenated waste separately; neutralize with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during functionalization of this compound?

  • Answer : Contradictions often arise from competing electronic (iodine’s −I effect) and steric effects. To address this:

  • Control experiments : Compare reactivity in polar vs. nonpolar solvents (e.g., DMSO vs. toluene) to isolate electronic effects.
  • Isotopic labeling : Use deuterated analogs to track substituent-directed pathways .
  • DFT calculations : Model transition states to predict dominant regioselectivity .

Q. What methodologies are effective for analyzing the stability of this compound under varying conditions?

  • Answer :

  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under nitrogen vs. air to assess oxidative stability.
  • Accelerated aging studies : Store samples at 40°C/75% RH for 4 weeks and monitor iodine content via ICP-MS .
  • Light-exposure tests : Use UV-Vis spectroscopy to detect photolytic degradation products .

Q. How can computational chemistry optimize reaction conditions for cross-coupling reactions involving this compound?

  • Answer :

  • Docking studies : Simulate ligand-metal interactions (e.g., Pd catalysts) to identify optimal catalysts (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) .
  • Reaction kinetics modeling : Use software like Gaussian or ORCA to predict activation energies for Sonogashira vs. Suzuki couplings .

Q. What strategies mitigate side reactions during nucleophilic aromatic substitution (NAS) of this compound?

  • Answer :

  • Additive screening : Use crown ethers to stabilize intermediates or scavenge iodide byproducts.
  • Temperature gradients : Perform NAS at 0°C to slow competing elimination pathways.
  • In situ monitoring : Use Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .

Q. Data Presentation & Analysis

Q. How should large datasets (e.g., kinetic studies) be presented in appendices while maintaining clarity?

  • Answer :

  • Raw data : Include in appendices as tables with timestamps, reagent concentrations, and environmental conditions (temperature/humidity) .
  • Processed data : Highlight in the main text using trend graphs (e.g., Arrhenius plots for activation energy) .

Q. What statistical approaches are recommended for validating contradictory spectral data?

  • Answer :
  • Principal component analysis (PCA) : Differentiate batch-to-batch variations in NMR spectra.
  • Error bars : Calculate standard deviations across triplicate experiments for HPLC retention times .

Q. Ethical & Methodological Considerations

Q. How can researchers ensure reproducibility when synthesizing this compound?

  • Answer :
  • Detailed protocols : Document exact molar ratios, stirring rates, and purification steps (e.g., column chromatography vs. recrystallization) .
  • Open-data sharing : Deposit synthetic procedures in repositories like Zenodo with DOI links .

Q. What frameworks (e.g., FINER criteria) ensure research questions are ethically and academically rigorous?

  • Answer : Apply the FINER criteria:
  • Feasible : Confirm reagent availability and instrumentation access.
  • Novel : Compare proposed work against existing patents/studies (e.g., CAS database).
  • Ethical : Submit protocols for IRB/IACUC review if involving biological systems .

Properties

IUPAC Name

1-ethoxy-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJREUXKABNEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210329
Record name Benzene, 1-ethoxy-2-iodo-
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Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-73-3
Record name 1-Ethoxy-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethoxy-2-iodo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC9266
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9266
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Record name Benzene, 1-ethoxy-2-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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